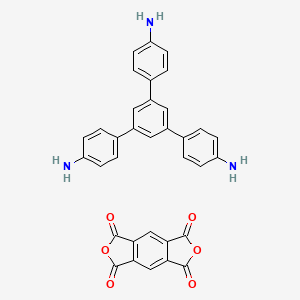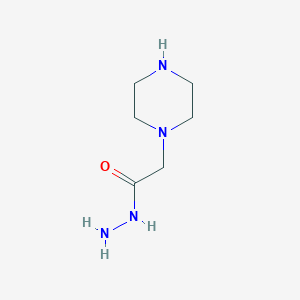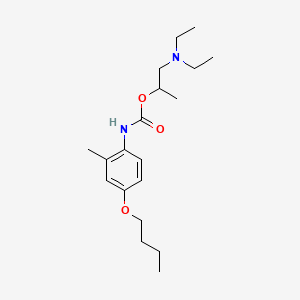![molecular formula C14H11NS B13788285 Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci): is a heterocyclic compound that contains both a thiazole ring and an acenaphthene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci) typically involves the cyclization of acenaphthene derivatives with thioamide compounds under specific conditions. One common method includes the reaction of acenaphthenequinone with thioamide in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring.
Industrial Production Methods: While specific industrial production methods for Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or aminated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci) is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci) can be used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. Additionally, the acenaphthene moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Acenaphthene: A polycyclic aromatic hydrocarbon with two fused benzene rings.
Benzothiazole: A compound similar to thiazole but with a benzene ring fused to the thiazole ring.
Uniqueness: Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci) is unique due to the combination of the acenaphthene and thiazole moieties in a single molecule. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from simpler thiazole and acenaphthene derivatives.
Eigenschaften
Molekularformel |
C14H11NS |
|---|---|
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
4-methyl-3-thia-5-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene |
InChI |
InChI=1S/C14H11NS/c1-8-15-12-7-10-6-5-9-3-2-4-11(13(9)10)14(12)16-8/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
RBZNKUIDQRLFID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C3=CC=CC4=C3C(=C2)CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)
![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)
![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)



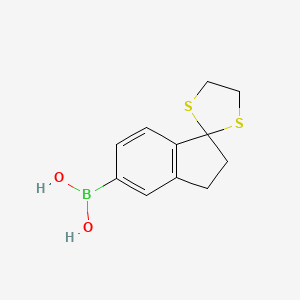
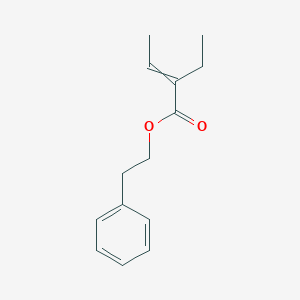
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
